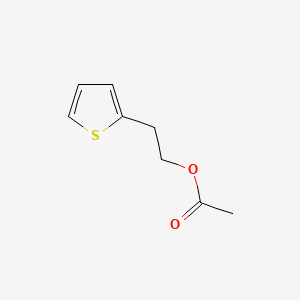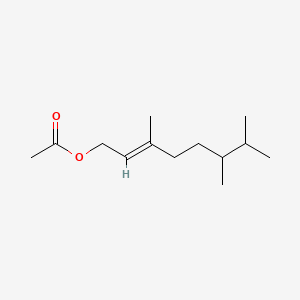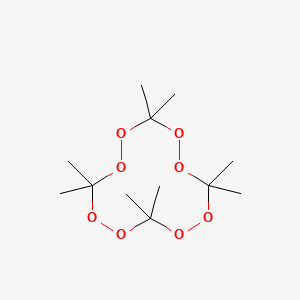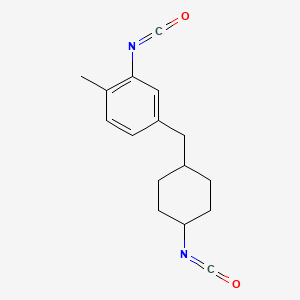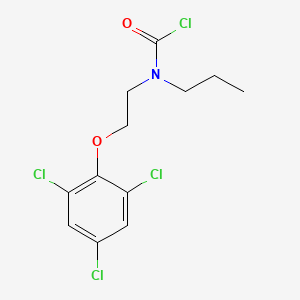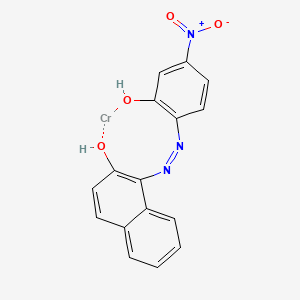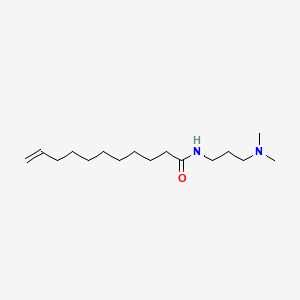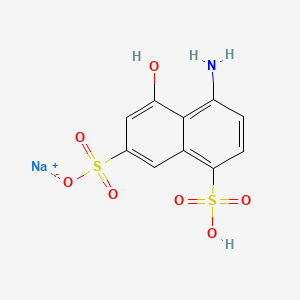
Sodium hydrogen 4-amino-5-hydroxynaphthalene-1,7-disulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium hydrogen 4-amino-5-hydroxynaphthalene-1,7-disulphonate is a chemical compound with the molecular formula C10H9NO7S2.Na. It is known for its applications in various scientific fields due to its unique chemical properties. This compound is often used in the synthesis of dyes and pigments, and it plays a significant role in various industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium hydrogen 4-amino-5-hydroxynaphthalene-1,7-disulphonate typically involves the sulfonation of 4-amino-5-hydroxynaphthalene. The reaction is carried out under controlled conditions to ensure the correct placement of sulfonic acid groups. The process involves the use of sulfuric acid and sodium hydroxide to achieve the desired product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures a consistent and high-yield production of the compound. The reaction conditions are optimized to maintain the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium hydrogen 4-amino-5-hydroxynaphthalene-1,7-disulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: It can be reduced to form amines, which are useful in the production of certain pharmaceuticals.
Substitution: The compound can undergo substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and acids are employed to facilitate substitution reactions.
Major Products: The major products formed from these reactions include naphthoquinones, substituted naphthalenes, and various amine derivatives .
Wissenschaftliche Forschungsanwendungen
Sodium hydrogen 4-amino-5-hydroxynaphthalene-1,7-disulphonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic compounds and dyes.
Biology: The compound is utilized in staining techniques for microscopy, aiding in the visualization of biological tissues.
Medicine: It serves as a precursor in the synthesis of certain pharmaceuticals, particularly those involving naphthalene derivatives.
Industry: The compound is employed in the production of pigments and dyes, contributing to the coloration of textiles and other materials
Wirkmechanismus
The mechanism of action of sodium hydrogen 4-amino-5-hydroxynaphthalene-1,7-disulphonate involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions. It also has the ability to form complexes with metal ions, which can influence its reactivity and applications in catalysis .
Vergleich Mit ähnlichen Verbindungen
Sodium 4-amino-3-hydroxynaphthalene-1-sulphonate: This compound has a similar structure but differs in the position of the sulfonic acid group.
Sodium hydrogen 4-amino-5-hydroxynaphthalene-2,7-disulphonate: This is an isomer of the compound , with the sulfonic acid groups located at different positions on the naphthalene ring.
Uniqueness: Sodium hydrogen 4-amino-5-hydroxynaphthalene-1,7-disulphonate is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of certain dyes and pharmaceuticals .
Eigenschaften
CAS-Nummer |
40492-14-6 |
|---|---|
Molekularformel |
C10H8NNaO7S2 |
Molekulargewicht |
341.3 g/mol |
IUPAC-Name |
sodium;5-amino-4-hydroxy-8-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H9NO7S2.Na/c11-7-1-2-9(20(16,17)18)6-3-5(19(13,14)15)4-8(12)10(6)7;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);/q;+1/p-1 |
InChI-Schlüssel |
TUHQCZDYGQDOLL-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C2C=C(C=C(C2=C1N)O)S(=O)(=O)[O-])S(=O)(=O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




